N-{[5-({[(5-Methyl-1,3,4-thiadiazol-2-YL)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide
Description
N-{[5-({[(5-Methyl-1,3,4-thiadiazol-2-YL)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound, which includes a thiadiazole ring, a triazole ring, and a benzamide moiety, contributes to its wide range of applications in scientific research and industry.
Properties
Molecular Formula |
C25H26N8O4S3 |
|---|---|
Molecular Weight |
598.7 g/mol |
IUPAC Name |
N-[[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C25H26N8O4S3/c1-17-28-30-24(39-17)27-22(34)16-38-25-31-29-21(33(25)19-7-3-2-4-8-19)15-26-23(35)18-9-11-20(12-10-18)40(36,37)32-13-5-6-14-32/h2-4,7-12H,5-6,13-16H2,1H3,(H,26,35)(H,27,30,34) |
InChI Key |
GICLEGCRASOXPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-{[5-({[(5-Methyl-1,3,4-thiadiazol-2-YL)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide involves multiple steps. The process typically starts with the preparation of the thiadiazole and triazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include hydrazinecarbothioamide, hydrazonoyl chloride, and triethylamine . Industrial production methods may involve optimization of these synthetic routes to improve yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-{[5-({[(5-Methyl-1,3,4-thiadiazol-2-YL)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial and anticancer agent . Its ability to interact with biomolecules like proteins and DNA makes it a valuable tool in drug discovery and development. In industry, it is used in the production of dyes and other specialty chemicals .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or disrupt the function of cellular membranes . The thiadiazole and triazole rings in its structure allow it to form strong interactions with biomolecules, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
N-{[5-({[(5-Methyl-1,3,4-thiadiazol-2-YL)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide can be compared with other thiadiazole derivatives, such as sulfamethizole and other 1,3,4-thiadiazole compounds . These compounds share similar structural features and biological activities but differ in their specific substituents and overall structure. The presence of the triazole ring and the pyrrolidine-1-sulfonyl group in this compound makes it unique and may contribute to its distinct biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
